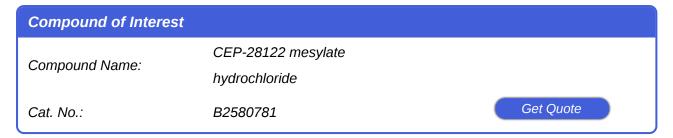


Application Notes and Protocols for CEP-28122 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK is a known oncogenic driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] Preclinical studies in mouse xenograft models have demonstrated that CEP-28122 induces significant tumor growth inhibition and regression in ALK-positive cancer models. This document provides a detailed summary of dosage and efficacy data, as well as comprehensive protocols for the in vivo use of CEP-28122 in mouse models.

Data Presentation

Table 1: Summary of CEP-28122 Dosage and Efficacy in Mouse Xenograft Models



Tumor Type	Cell Line	Mouse Strain	CEP-28122 Dosage and Schedule	Route of Administrat ion	Observed Efficacy
Anaplastic Large-Cell Lymphoma (ALCL)	Sup-M2	SCID	30, 55, or 100 mg/kg, twice daily for 24 days	Oral	Dose- dependent tumor regression. Sustained tumor regression for >60 days post- treatment at 55 and 100 mg/kg.[1]
Anaplastic Large-Cell Lymphoma (ALCL)	Primary Human Tumor Grafts	SCID	55 or 100 mg/kg, twice daily for 2 weeks	Oral	Sustained tumor regression for >60 days post-treatment.[1]
Non-Small Cell Lung Cancer (NSCLC)	NCI-H2228 (EML4-ALK positive)	Not Specified	30 and 55 mg/kg, twice daily for 12 days	Oral	Tumor regression observed at both doses.
Non-Small Cell Lung Cancer (NSCLC)	NCI-H3122 (EML4-ALK positive)	Not Specified	30 and 55 mg/kg, twice daily for 12 days	Oral	Significant tumor growth inhibition at 30 mg/kg; tumor stasis and partial regression at 55 mg/kg.

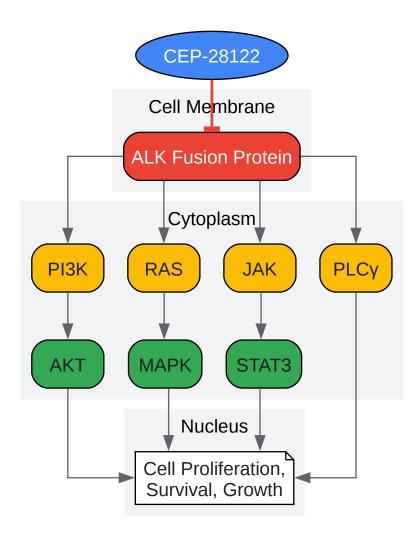


Neuroblasto ma	NB-1 (ALK positive)	Not Specified	30 and 55 mg/kg, twice daily for 14 days	Oral	75% tumor growth inhibition at 30 mg/kg; 90% tumor growth inhibition at 55 mg/kg.
ALK-Negative Tumors	Various	Not Specified	Same as above	Oral	Marginal antitumor activity.[1]

Signaling Pathway

Constitutively active ALK fusion proteins lead to the activation of multiple downstream signaling pathways that drive cancer cell proliferation and survival. CEP-28122 exerts its anti-tumor effect by inhibiting ALK, thereby blocking these downstream signals.





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Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

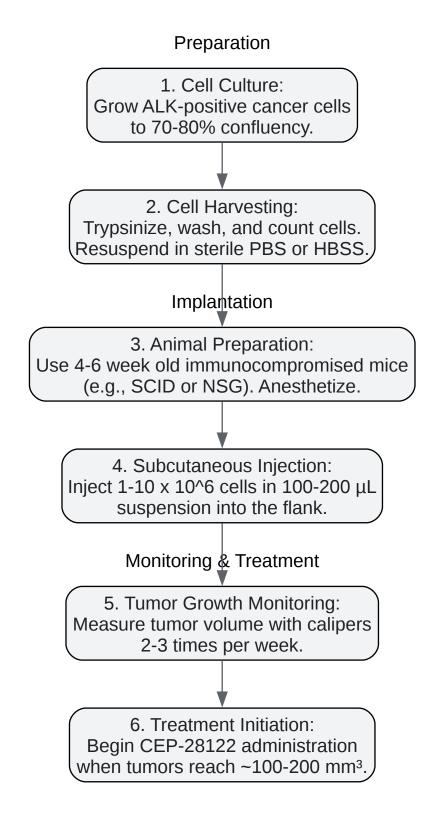
Experimental Protocols

The following are detailed protocols for establishing subcutaneous xenograft mouse models and administering CEP-28122.

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to establish a tumor model.





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Caption: Workflow for establishing a subcutaneous xenograft mouse model.



Materials:

- ALK-positive human cancer cell line (e.g., Sup-M2, NCI-H2228)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Sterile PBS or Hank's Balanced Salt Solution (HBSS)
- Trypsin-EDTA
- 4-6 week old immunocompromised mice (e.g., SCID, NSG)
- 27-30 gauge needles and 1 mL syringes
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Calipers

Procedure:

- Cell Preparation:
 - 1. Culture ALK-positive cancer cells in appropriate media until they reach 70-80% confluency.
 - 2. Harvest the cells by trypsinization, followed by washing with sterile PBS or HBSS.
 - 3. Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).
 - 4. Resuspend the cells in cold, sterile PBS or HBSS at a concentration of 1-10 x 10^7 cells/mL. Keep the cell suspension on ice.
- Animal Preparation and Injection:
 - 1. Anesthetize the mouse using an approved method.
 - 2. Shave the hair from the injection site on the flank of the mouse.
 - 3. Clean the injection site with an alcohol wipe.



- 4. Draw the cell suspension (typically 100-200 μ L, containing 1-10 x 10^6 cells) into a 1 mL syringe fitted with a 27-30 gauge needle.
- 5. Gently lift the skin on the flank and insert the needle subcutaneously.
- 6. Slowly inject the cell suspension to form a small bleb under the skin.
- 7. Withdraw the needle slowly to prevent leakage of the cell suspension.
- Tumor Growth Monitoring:
 - 1. Allow the tumors to establish and grow. This can take several days to a few weeks.
 - 2. Begin measuring the tumors with calipers 2-3 times per week once they are palpable.
 - 3. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
 - 4. Randomize mice into treatment groups when the average tumor volume reaches 100-200 mm³.

Protocol 2: CEP-28122 Formulation and Oral Administration

This protocol details the preparation and oral gavage of CEP-28122.

Materials:

- CEP-28122 (free base or mesylate-HCl salt)
- Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water, or as specified by the supplier)
- · Weighing scale
- Mortar and pestle or homogenizer
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
- 1 mL syringes



Procedure:

- Formulation of CEP-28122:
 - Calculate the required amount of CEP-28122 based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice to be treated. A typical dosing volume for oral gavage in mice is 10 mL/kg.
 - 2. Weigh the CEP-28122 powder accurately.
 - 3. If preparing a suspension, gradually add the vehicle (e.g., 0.5% methylcellulose) to the powder while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.
 - 4. Prepare the formulation fresh daily or as recommended for the compound's stability.
- Oral Gavage Administration:
 - 1. Weigh each mouse to determine the precise volume of the CEP-28122 formulation to be administered.
 - 2. Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
 - 3. Attach the gavage needle to a 1 mL syringe filled with the calculated volume of the drug formulation.
 - 4. Insert the gavage needle into the side of the mouse's mouth, and gently guide it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.
 - 5. Once the needle is in the esophagus, slowly dispense the formulation.
 - Gently remove the gavage needle.
 - 7. Return the mouse to its cage and monitor for any immediate adverse reactions.
 - 8. Repeat the administration as per the experimental schedule (e.g., twice daily).



Safety and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The administration of CEP-28122 has been reported to be well-tolerated in mice and rats.[1] However, it is crucial to monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Tumor burden should also be monitored, and animals should be euthanized if tumors exceed a predetermined size or become ulcerated, in line with ethical guidelines.

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- To cite this document: BenchChem. [Application Notes and Protocols for CEP-28122 in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2580781#cep-28122-dosage-for-in-vivo-mouse-models]

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